molecular formula C18H19NO3 B14367945 Benzyl [4-(3-oxobutyl)phenyl]carbamate CAS No. 92208-05-4

Benzyl [4-(3-oxobutyl)phenyl]carbamate

Cat. No.: B14367945
CAS No.: 92208-05-4
M. Wt: 297.3 g/mol
InChI Key: TUTBCDRXRIMXSP-UHFFFAOYSA-N
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Description

Benzyl [4-(3-oxobutyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a benzyl group, a phenyl ring substituted with a 3-oxobutyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [4-(3-oxobutyl)phenyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 4-(3-oxobutyl)aniline in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl [4-(3-oxobutyl)phenyl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of benzyl [4-(3-hydroxybutyl)phenyl]carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl [4-(3-oxobutyl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzyl [4-(3-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and phenyl groups contribute to the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the 4-(3-oxobutyl) substitution, making it less complex.

    Phenyl carbamate: Similar structure but without the benzyl group.

    4-(3-oxobutyl)phenyl carbamate: Similar but lacks the benzyl group.

Uniqueness

Benzyl [4-(3-oxobutyl)phenyl]carbamate is unique due to the presence of both benzyl and 4-(3-oxobutyl) groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile reagent in organic synthesis and its applicability in various scientific research fields.

Properties

CAS No.

92208-05-4

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

benzyl N-[4-(3-oxobutyl)phenyl]carbamate

InChI

InChI=1S/C18H19NO3/c1-14(20)7-8-15-9-11-17(12-10-15)19-18(21)22-13-16-5-3-2-4-6-16/h2-6,9-12H,7-8,13H2,1H3,(H,19,21)

InChI Key

TUTBCDRXRIMXSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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